molecular formula C6H7BrN2 B183247 6-bromo-N-methylpyridin-2-amine CAS No. 89026-79-9

6-bromo-N-methylpyridin-2-amine

Cat. No. B183247
CAS RN: 89026-79-9
M. Wt: 187.04 g/mol
InChI Key: LYEPZCPAEZKSKN-UHFFFAOYSA-N
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Patent
US07932274B2

Procedure details

Add a 2; M solution of methylamine in tetrahydrofuran (33.6; mL, 67.12; mmol) to 2,6-dibromopyridine (5.3; g, 22.37; mmol) and heat overnight at 110° C. in a sealed tube. Concentrate and purify by silica gel chromatography, gradient eluting from 0:100; to 20:80; ethyl acetate:iso-hexane to give the title compound (0.345; g, 8%) as a pale yellow oil which crystallizes on standing. MS (m/z): 185,187; (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6](Br)[N:5]=1>O1CCCC1>[CH3:6][CH2:7][CH2:8][CH:9]([CH3:4])[CH3:1].[Br:3][C:4]1[N:5]=[C:6]([NH:2][CH3:1])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add a 2
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
purify by silica gel chromatography
WASH
Type
WASH
Details
gradient eluting from 0:100

Outcomes

Product
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
BrC1=CC=CC(=N1)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.